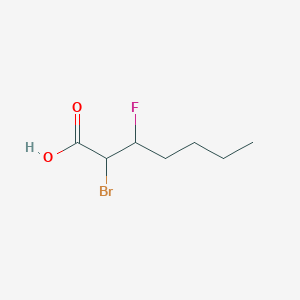
9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-9-one, 2-(1,1-dimethylethyl)-: is an organic compound with the molecular formula C17H18O. It is a derivative of fluorenone, characterized by the presence of a tert-butyl group at the 2-position. This compound is known for its bright yellow color and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with fluorenone, which is commercially available or can be synthesized by the oxidation of fluorene.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 2-position of fluorenone through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the alkylation process.
Industrial Production Methods
Industrial production of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst to minimize waste and reduce costs.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: The parent compound without the tert-butyl group.
9H-Fluoren-9-one, 2,7-bis(1,1-dimethylethyl)-: A derivative with two tert-butyl groups.
9-Oxo-9H-fluorene: Another derivative with different substituents.
Uniqueness
The presence of the tert-butyl group at the 2-position in 9H-Fluoren-9-one, 2-(1,1-dimethylethyl)- imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence its reactivity and interactions with other molecules, making it distinct from other fluorenone derivatives.
Propriétés
Numéro CAS |
58775-11-4 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-tert-butylfluoren-9-one |
InChI |
InChI=1S/C17H16O/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)15(13)10-11/h4-10H,1-3H3 |
Clé InChI |
BQDZXVFRUZZRPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)




![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)

![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)


![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)
